

## Application Notes and Protocols for Experimental Autoimmune Encephalomyelitis (EAE) Studies with Remibrutinib

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Remibrutinib |           |
| Cat. No.:            | B610443      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for inducing Experimental Autoimmune Encephalomyelitis (EAE) in mice and evaluating the therapeutic efficacy of **remibrutinib**, a potent and highly selective Bruton's tyrosine kinase (BTK) inhibitor. The protocols and data presented are based on preclinical studies of **remibrutinib** in models of multiple sclerosis (MS).

### Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). EAE is characterized by an autoimmune attack on the central nervous system (CNS), leading to inflammation, demyelination, and axonal damage, which clinically manifests as paralysis.

**Remibrutinib** (LOU064) is a covalent BTK inhibitor that has shown efficacy in preclinical EAE models.[1][2][3] Bruton's tyrosine kinase is a crucial signaling molecule in both B cells and myeloid cells, such as microglia.[2][3] By inhibiting BTK, **remibrutinib** is thought to exert a dual effect: it can modulate the activation of pathogenic B cells and also suppress the inflammatory responses of myeloid cells within the CNS.[1][2][3]



This document outlines the methodologies for two distinct EAE models used to evaluate the different facets of **remibrutinib**'s mechanism of action: the human myelin oligodendrocyte glycoprotein (HuMOG)-induced EAE model, which is B cell-dependent, and the rat MOG (RatMOG)-induced EAE model, which is driven by myeloid cell and microglia-mediated neuroinflammation.[2][3]

### **Data Presentation**

The following tables summarize the quantitative data from preclinical studies evaluating **remibrutinib** in EAE models. The data illustrates a dose-dependent reduction in clinical signs of EAE with **remibrutinib** treatment.

Table 1: Effect of Remibrutinib on Clinical Score in HuMOG-Induced EAE[3]

| Treatment Group         | Mean Peak Clinical Score (± SEM) |
|-------------------------|----------------------------------|
| Vehicle                 | 3.5 (± 0.2)                      |
| Remibrutinib (3 mg/kg)  | 2.8 (± 0.3)                      |
| Remibrutinib (30 mg/kg) | 1.5 (± 0.4)*                     |

<sup>\*</sup>p < 0.05 compared to vehicle

Table 2: Effect of Remibrutinib on Clinical Score in RatMOG-Induced EAE[1]

| Treatment Group         | Mean Peak Clinical Score (± SEM) |
|-------------------------|----------------------------------|
| Vehicle                 | 3.2 (± 0.3)                      |
| Remibrutinib (30 mg/kg) | 2.1 (± 0.4)*                     |

<sup>\*</sup>p < 0.05 compared to vehicle

## Experimental Protocols I. EAE Induction in C57BL/6 Mice

This protocol describes the active induction of EAE using either human MOG or rat MOG.



#### Materials:

- Female C57BL/6 mice, 8-12 weeks old
- Human Myelin Oligodendrocyte Glycoprotein (HuMOG) or Rat Myelin Oligodendrocyte Glycoprotein (RatMOG)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Pertussis toxin (PTX)
- Sterile Phosphate Buffered Saline (PBS)
- Remibrutinib (or vehicle control) for oral administration
- Isoflurane for anesthesia
- Syringes and needles

#### Procedure:

- Antigen Emulsion Preparation:
  - On the day of immunization (Day 0), prepare an emulsion of MOG in CFA. A common concentration is 2 mg/mL of MOG in an equal volume of CFA.
  - Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse in water.
- Immunization (Day 0):
  - Anesthetize mice with isoflurane.
  - Inject 100 μL of the MOG/CFA emulsion subcutaneously into two sites on the flank of each mouse (total of 200 μL per mouse).
  - Administer 200 ng of pertussis toxin in 100 μL of PBS intraperitoneally (i.p.).
- Second Pertussis Toxin Injection (Day 2):



- Administer a second dose of 200 ng of pertussis toxin in 100 μL of PBS i.p.
- Remibrutinib Administration:
  - Begin daily oral administration of **remibrutinib** or vehicle control at the desired dose (e.g., 3 mg/kg or 30 mg/kg) starting from the day of immunization (prophylactic treatment) or upon the first signs of clinical symptoms (therapeutic treatment).
- Clinical Scoring and Body Weight Monitoring:
  - Beginning on Day 7 post-immunization, monitor mice daily for clinical signs of EAE and record their body weight.
  - Use a standard 0-5 scoring scale (see Table 3).

Table 3: EAE Clinical Scoring Scale

| Score | Clinical Signs                                         |
|-------|--------------------------------------------------------|
| 0     | No clinical signs                                      |
| 1     | Limp tail                                              |
| 2     | Hind limb weakness or paresis                          |
| 3     | Complete hind limb paralysis                           |
| 4     | Hind limb paralysis and forelimb weakness or paralysis |
| 5     | Moribund or dead                                       |

## **II.** Histological Analysis of Spinal Cord

#### Procedure:

- At the end of the study, euthanize mice and perfuse with PBS followed by 4% paraformaldehyde (PFA).
- Dissect the spinal cord and post-fix in 4% PFA overnight.



- Process the tissue for paraffin embedding or cryosectioning.
- Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation and Luxol Fast Blue (LFB) to assess demyelination.
- Quantify the degree of inflammation and demyelination using a semi-quantitative scoring system or image analysis software.

# Mandatory Visualizations Signaling Pathways



Click to download full resolution via product page

Caption: BTK Signaling in B Cells and Microglia.

## **Experimental Workflow**





Click to download full resolution via product page

Caption: EAE Experimental Workflow with Remibrutinib.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. Remibrutinib (LOU064) inhibits neuroinflammation driven by B cells and myeloid cells in preclinical models of multiple sclerosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Remibrutinib (LOU064) inhibits neuroinflammation driven by B cells and myeloid cells in preclinical models of multiple sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Experimental Autoimmune Encephalomyelitis (EAE) Studies with Remibrutinib]. BenchChem, [2025].



[Online PDF]. Available at: [https://www.benchchem.com/product/b610443#experimental-autoimmune-encephalomyelitis-eae-protocol-with-remibrutinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com